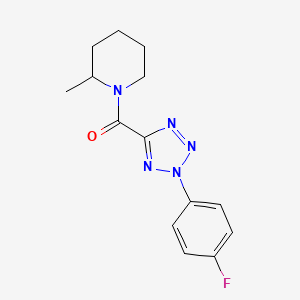

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

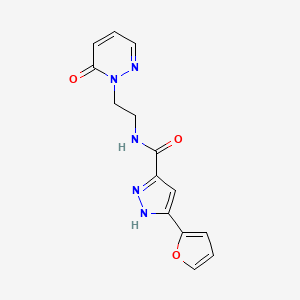

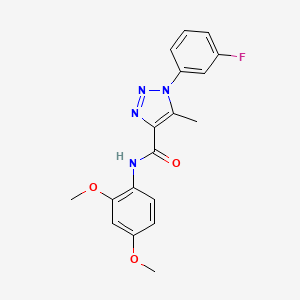

The compound you mentioned contains several structural components: a fluorophenyl group, a tetrazol group, a methylpiperidin group, and a methanone group. Each of these groups contributes to the overall properties of the compound. For example, the fluorophenyl group could potentially contribute to the compound’s reactivity and biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom of the methanone group. The exact structure would depend on the specific synthesis process and the reaction conditions .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its molecular structure. For example, the fluorophenyl group might undergo electrophilic aromatic substitution, while the tetrazol group could potentially participate in click reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would depend on its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen

Catalyst and Solvent-Free Synthesis

An efficient approach for regioselective synthesis involving (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone demonstrates the use of catalyst- and solvent-free conditions. This method, along with microwave-assisted Fries rearrangement, emphasizes advancements in synthesizing heterocyclic compounds with potential pharmaceutical applications (Moreno-Fuquen et al., 2019).

Antitumor Activity

Research on the synthesis and crystal structure of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone highlighted its distinct inhibition on the proliferation of cancer cell lines such as A549, BGC-823, and HepG-2. This study points to the potential of fluorophenyl compounds in developing new antitumor agents (Tang & Fu, 2018).

Acetylcholinesterase Inhibition

A novel series of arylisoxazole-phenylpiperazines were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), demonstrating the potential for Alzheimer's disease treatment. This study provides insights into the design of selective AChE inhibitors with pharmaceutical relevance (Saeedi et al., 2019).

Crystal Structure Analysis

The crystal structure and conformational analysis of compounds with fluorophenyl groups were explored, offering valuable data for the design and synthesis of molecules with specific physical and chemical properties. Such studies are crucial for understanding molecular interactions and developing materials with desired functionalities (Huang et al., 2021).

Synthesis and Screening for Biological Activity

Synthesis and biological screening of fluorophenyl-containing compounds reveal their potential as novel agents with antifungal activity. This highlights the broader applicability of fluorophenyl derivatives in addressing various biological challenges (Jadhav, Nikumbh, & Karale, 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-(4-fluorophenyl)tetrazol-5-yl]-(2-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN5O/c1-10-4-2-3-9-19(10)14(21)13-16-18-20(17-13)12-7-5-11(15)6-8-12/h5-8,10H,2-4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGRYDOQGVKWEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(4-bromophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2640666.png)

![1-(3-cyanoquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2640673.png)

![(E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2640677.png)